7-ethoxy-3,7-dimethyloct-1-ene
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Overview
Description
1-Octene, 7-ethoxy-3,7-dimethyl- is an organic compound with the molecular formula C12H24O. It is a derivative of 1-octene, characterized by the presence of an ethoxy group and two methyl groups at specific positions on the carbon chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
Preparation Methods
The synthesis of 1-Octene, 7-ethoxy-3,7-dimethyl- can be achieved through various synthetic routes. One common method involves the alkylation of 1-octene with ethyl alcohol in the presence of a strong acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
1-Octene, 7-ethoxy-3,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, typically using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Octene, 7-ethoxy-3,7-dimethyl- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-Octene, 7-ethoxy-3,7-dimethyl- exerts its effects involves interactions with various molecular targets. The ethoxy and methyl groups can influence the reactivity and binding affinity of the compound, affecting its interactions with enzymes, receptors, and other biomolecules. The pathways involved may include catalytic cycles, signal transduction mechanisms, and metabolic processes.
Comparison with Similar Compounds
1-Octene, 7-ethoxy-3,7-dimethyl- can be compared with other similar compounds, such as:
1-Octene, 3,7-dimethyl-: Lacks the ethoxy group, resulting in different reactivity and applications.
1,6-Octadiene, 3-ethoxy-3,7-dimethyl-: Contains an additional double bond, leading to distinct chemical properties.
2-Octen-1-ol, 7-ethoxy-3,7-dimethyl-: Features a hydroxyl group instead of a double bond, affecting its solubility and reactivity.
The uniqueness of 1-Octene, 7-ethoxy-3,7-dimethyl- lies in its specific functional groups and their positions on the carbon chain, which confer unique chemical and physical properties.
Properties
CAS No. |
112576-45-1 |
---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
7-ethoxy-3,7-dimethyloct-1-ene |
InChI |
InChI=1S/C12H24O/c1-6-11(3)9-8-10-12(4,5)13-7-2/h6,11H,1,7-10H2,2-5H3 |
InChI Key |
PRGBEYMGFSMWPN-UHFFFAOYSA-N |
SMILES |
CCOC(C)(C)CCCC(C)C=C |
Canonical SMILES |
CCOC(C)(C)CCCC(C)C=C |
112576-45-1 | |
Synonyms |
7-Ethoxy-3,7-dimethyl-1-octene |
Origin of Product |
United States |
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